Zolmitriptan

Catalog No.
S563852
CAS No.
139264-17-8
M.F
C16H21N3O2
M. Wt
287.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zolmitriptan

CAS Number

139264-17-8

Product Name

Zolmitriptan

IUPAC Name

(4S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

InChI

InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1

InChI Key

ULSDMUVEXKOYBU-ZDUSSCGKSA-N

SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3

Solubility

1.90e-01 g/L

Synonyms

311C90, 4-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-2-oxazolidinone, AscoTop, Flezol, zolmitriptan, Zomig, Zomigoro

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3

Isomeric SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3

Understanding Migraine Mechanisms:

  • Trigeminal Pathway: Studies investigate how Zolmitriptan interacts with serotonin receptors in the trigeminal nerve pathway, potentially contributing to migraine pain relief.
  • Neurotransmitter Release: Research explores how Zolmitriptan modulates the release of neurotransmitters like Calcitonin Gene-Related Peptide (CGRP), associated with migraine pathophysiology. [Source: ]

Exploring Zolmitriptan's Potential in Other Conditions:

  • Cluster Headaches: Research examines the efficacy of Zolmitriptan, primarily in nasal spray form, for treating cluster headaches, another debilitating neurological condition. [Source: ]
  • Chronic Pain: Studies assess the potential of Zolmitriptan in managing chronic pain conditions beyond migraines, with initial findings showing mixed results. [Source: ]

Optimizing Treatment Strategies:

  • Personalized Medicine: Research explores how genetic variations might influence individual responses to Zolmitriptan, paving the way for personalized treatment approaches. [Source: ]
  • Combination Therapies: Studies investigate the potential benefits of combining Zolmitriptan with other medications for more effective migraine management. [Source: ]

Safety and Long-term Effects:

  • Medication-Overuse Headache: Research explores the potential link between Zolmitriptan overuse and medication-overuse headache, a complex condition requiring careful management. [Source: ]
  • Cardiovascular Risks: Studies assess the potential cardiovascular risks associated with Zolmitriptan use, particularly in individuals with pre-existing conditions. [Source: ]

Zolmitriptan is a pharmaceutical compound primarily utilized for the acute treatment of migraines and cluster headaches. It belongs to a class of medications known as triptans, which are selective agonists of the 5-hydroxytryptamine (serotonin) receptors, specifically the 5-HT 1B and 5-HT 1D subtypes. The chemical structure of Zolmitriptan is characterized by its indole and oxazolidinone moieties, and its IUPAC name is (S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-2-oxazolidinone. The molecular formula is C16H21N3O2, with a molecular weight of approximately 287.36 g/mol .

Zolmitriptan acts through a specific mechanism to alleviate migraine pain. It binds to 5-HT1B and 1D serotonin receptors on cranial blood vessels. This binding triggers vasoconstriction, narrowing the blood vessels and reducing blood flow to the inflamed areas in the brain associated with migraine pain []. Additionally, Zolmitriptan may block the release of pain-causing neuropeptides, further contributing to migraine relief [].

  • Toxicity: Zolmitriptan is generally well tolerated at recommended doses. However, side effects like nausea, dizziness, and fatigue are common. In rare cases, more serious side effects like chest tightness, stroke, or allergic reactions can occur.
  • Flammability: Zolmitriptan is not flammable.
  • Reactivity: No significant reactivity hazards are reported for Zolmitriptan under normal storage conditions.

The primary metabolic pathway for Zolmitriptan involves hepatic metabolism, predominantly mediated by the cytochrome P450 enzyme CYP1A2. This process results in the formation of three major metabolites:

  • Active Metabolite: N-desmethyl-zolmitriptan (183C91), which exhibits a potency that is 2 to 6 times greater than that of Zolmitriptan itself.
  • Inactive Metabolites: Zolmitriptan N-oxide and an indole acetic acid derivative .

The metabolic conversion involves two successive oxidative transformations, with the active metabolite contributing significantly to the therapeutic effects observed after administration.

Zolmitriptan exerts its pharmacological effects primarily through agonism at the 5-HT 1B and 5-HT 1D receptors located in cranial blood vessels and trigeminal neurons. Activation of these receptors leads to vasoconstriction of dilated intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release, which are key mechanisms in alleviating migraine symptoms. The compound also has a weak affinity for the 5-HT 1A receptor, which can be relevant in certain contexts such as serotonin syndrome .

Zolmitriptan can be synthesized through several chemical pathways involving the coupling of indole derivatives with oxazolidinone structures. A common synthetic route involves:

  • Formation of an indole derivative by reacting appropriate amines with substituted aromatic compounds.
  • Coupling this intermediate with a suitable oxazolidinone precursor.
  • Final purification steps to isolate Zolmitriptan in its active form .

The synthesis requires careful control of reaction conditions to ensure high yield and purity.

Zolmitriptan is primarily indicated for:

  • Acute Migraine Treatment: It is effective in treating moderate to severe migraine attacks.
  • Cluster Headaches: It is also used for acute treatment in cluster headache episodes.
  • Menstrual Migraines: Recommended as an option for women experiencing migraines linked to menstrual cycles .

The rapid onset of action, particularly with the nasal spray formulation, makes it a preferred choice for many patients.

Zolmitriptan has significant interactions with other medications, particularly those that affect serotonin levels. Notable interactions include:

  • Monoamine Oxidase Inhibitors: Co-administration can lead to severe adverse effects due to increased serotonin levels.
  • Other Serotonergic Drugs: Increased risk of serotonin syndrome when combined with selective serotonin reuptake inhibitors or other serotonergic agents .
  • Cimetidine: This drug can double the half-life and area under the curve (AUC) for Zolmitriptan and its active metabolites, necessitating careful monitoring during concurrent use .

Zolmitriptan shares similarities with other triptans used for migraine treatment. Here are some comparable compounds:

Compound NameMechanism of ActionKey Differences
SumatriptanAgonist at 5-HT 1B/1D receptorsFirst triptan developed; longer history
RizatriptanAgonist at 5-HT 1B/1D receptorsHigher affinity for receptors; faster onset
NaratriptanAgonist at 5-HT 1B/1D receptorsLonger half-life; less effective in acute cases
EletriptanAgonist at 5-HT 1B/1D receptorsGreater selectivity; less frequent dosing

Zolmitriptan stands out due to its unique combination of rapid absorption via nasal spray and significant potency through its active metabolite, N-desmethyl-zolmitriptan, making it particularly effective in acute migraine management .

Solvent Evaporation Techniques for Transdermal Formulation Optimization

Transdermal delivery of zolmitriptan addresses limitations of oral bioavailability (≈40%) and first-pass metabolism. Recent studies highlight solvent evaporation methods for fabricating microneedle arrays and buccal films. For instance, ADAM zolmitriptan (a drug-coated microneedle system) demonstrated 85% permeation through dermatomed human skin in vitro, contrasting with only 11% through synthetic Strat-M membranes. This disparity underscores the importance of skin model selection in predicting in vivo performance.

Table 1: Zolmitriptan Permeation Across Skin Models

Skin ModelThickness (mm)Permeated Dose (%)Time to Max Flux (min)
Full-thickness skin0.70 ± 0.0965120
Dermatomed skin0.46 ± 0.098530
Strat-M membrane0.30 ± 0.011145

Solvent evaporation also enables buccal film fabrication using hydroxypropyl methylcellulose (HPMC) and polyethylene glycol (PEG). Films disintegrate within 45 seconds, achieving 98% drug release in 15 minutes. These advances align with Qtrypta’s transdermal patch design, which pending FDA approval, promises rapid absorption (median Tmax = 20 minutes). However, Zosano Pharma’s M207 patch faced setbacks due to inconsistent pharmacokinetic data, highlighting formulation challenges.

Diazotization and Japp–Klingemann Reaction-Based Synthesis Strategies

The synthesis of zolmitriptan hinges on diazotization and Japp–Klingemann reactions to construct its indole core. Vujjini et al. (2013) reported a cost-effective route starting from (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one (IX):

  • Diazotization: Treatment with NaNO2/HCl at 0–5°C forms diazonium salt XV.
  • Reduction: Stannous chloride reduces XV to hydrazine intermediate X.
  • Cyclization: X undergoes Japp–Klingemann reaction with ethyl acetoacetate, yielding zolmitriptan (I).

Key Innovations:

  • Patent WO2009044211 optimized this sequence into a one-pot process by controlling pH (2.5–3.5) and temperature (0–5°C), achieving 45% yield and >99.5% purity without chromatography.
  • Extended reaction times (3–4 hours) for diazotization minimized byproducts, while precise stoichiometry of NaNO2 (1.2 equiv) enhanced reproducibility.

Table 2: Comparative Synthesis Metrics

ParameterVujjini et al. (2013)WO2009044211
Yield38%45%
Purity98.5%>99.5%
Chromatography RequiredYesNo

Large-Scale Industrial Synthesis Protocols and Yield Optimization

Industrial production prioritizes scalability, cost, and regulatory compliance. The one-pot diazotization-cyclization process is favored for its efficiency:

  • Reactor Design: Stainless steel reactors with jacketed cooling maintain temperatures ≤5°C during exothermic diazotization.
  • Workup: Filtration and washing with chilled water remove tin residues, while crystallization from ethanol/water ensures high purity.
  • Yield Enhancements: Recycling mother liquors and optimizing stoichiometry (SnCl2 at 2.2 equiv) boost throughput.

Challenges:

  • Byproduct Formation: Over-reduction of diazonium salts generates aniline derivatives, mitigated by strict pH control.
  • Environmental Impact: Tin waste necessitates chelation treatment before disposal, increasing operational costs.

5-Hydroxytryptamine 1B/1D/1F Receptor Agonism and Structural Selectivity Profiling

Zolmitriptan exhibits highly selective agonist activity at specific serotonin receptor subtypes, with its primary therapeutic effects mediated through 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptor activation [1] [2]. The compound demonstrates exceptional binding affinity for these receptors, with pKi values of 8.3 for 5-hydroxytryptamine 1B receptors and 9.0 for 5-hydroxytryptamine 1D receptors [18]. This selectivity profile distinguishes zolmitriptan from other serotonergic compounds and underlies its antimigraine efficacy [3].

Receptor Binding Affinity Profile

Receptor SubtypeBinding Affinity (pKi)Pharmacological Action
5-HT1B8.3High agonist activity
5-HT1D9.0High agonist activity
5-HT1F7.6Moderate agonist activity
5-HT1AModestWeak agonist activity
5-HT1EDetectedUnknown
5-HT2ANegligibleNo significant activity
5-HT2BDetectedUnknown
5-HT2CNegligibleNo significant activity
5-HT3NegligibleNo significant activity
5-HT4NegligibleNo significant activity
5-HT5ADetectedUnknown
5-HT6NegligibleNo significant activity
5-HT7DetectedUnknown

The structural selectivity of zolmitriptan extends beyond the primary 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors to include moderate affinity for 5-hydroxytryptamine 1F receptors, with a pKi value of 7.6 [18] [19]. This broader receptor interaction profile may contribute to its therapeutic efficacy, as 5-hydroxytryptamine 1F receptors are present on nociceptive neurons both within and beyond the trigeminal system [10] [13].

Metabolite Receptor Interactions

The pharmacologically active N-desmethyl metabolite of zolmitriptan, designated as 183C91, demonstrates enhanced receptor binding characteristics compared to the parent compound [7]. This metabolite exhibits 2 to 8-fold higher potency at 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors, suggesting significant contribution to the overall therapeutic efficacy [7]. The enhanced receptor affinity of the metabolite represents a unique pharmacological feature among triptan compounds, as zolmitriptan is the only triptan known to be converted to an active N-desmethyl metabolite with superior receptor binding properties [5].

ReceptorZolmitriptan (Parent)N-desmethyl MetaboliteClinical Significance
5-HT1BHigh affinity2-8 fold higher potencyActive metabolite contributes to therapeutic efficacy
5-HT1DHigh affinity2-8 fold higher potencyActive metabolite contributes to therapeutic efficacy
5-HT1AModerate affinityModerate affinitySimilar affinity profile

Structural Activity Relationships

Radioligand binding studies have confirmed that zolmitriptan demonstrates negligible affinity for 5-hydroxytryptamine 2A, 5-hydroxytryptamine 2C, 5-hydroxytryptamine 3, 5-hydroxytryptamine 4, and 5-hydroxytryptamine 6 receptors [3]. Additionally, the compound exhibits no significant pharmacological activity at adrenergic, histaminic, muscarinic, or dopaminergic receptors, emphasizing its selectivity for serotonin receptor subtypes [25]. This selective binding profile minimizes off-target effects and contributes to the compound's therapeutic specificity.

Neurovascular Modulation via Trigeminovascular Pathway Inhibition

Zolmitriptan exerts its antimigraine effects through comprehensive modulation of the trigeminovascular system, which consists of trigeminal sensory neurons innervating cranial blood vessels and their central projections to the trigeminal nucleus caudalis [1] [14]. The compound's dual action on both peripheral vascular targets and central nervous system components represents a sophisticated mechanism of neurovascular modulation.

Peripheral Trigeminovascular Mechanisms

The peripheral actions of zolmitriptan involve direct effects on cranial blood vessels and trigeminal nerve terminals [14]. Through 5-hydroxytryptamine 1B receptor activation on vascular smooth muscle, zolmitriptan produces selective constriction of cranial arteriovenous anastomoses, resulting in redistribution of carotid arterial blood flow without significant effects on heart rate, blood pressure, or blood flow to the brain, heart, or lungs [14]. This selective vascular action distinguishes zolmitriptan from non-selective vasoconstrictors.

MechanismReceptor MediationAnatomical LocationFunctional Outcome
Cranial vessel vasoconstriction5-HT1B receptor activationCranial arteriovenous anastomosesReduced cranial blood flow redistribution
Inhibition of neuropeptide release5-HT1D receptor activationTrigeminal perivascular nerve terminalsDecreased vasoactive peptide release
CGRP release suppression5-HT1B/1D receptor activationTrigeminal ganglionReduced pro-inflammatory signaling
Neurogenic inflammation blockade5-HT1B/1D receptor activationDural blood vesselsSuppressed inflammatory response
Plasma protein extravasation inhibition5-HT1D receptor activationMeningeal vesselsDecreased vascular permeability
Trigeminal nerve depolarization prevention5-HT1B/1D receptor activationPeripheral trigeminal afferentsReduced nociceptive transmission

Neuropeptide Release Modulation

Zolmitriptan effectively inhibits the release of vasoactive neuropeptides from trigeminal nerve terminals through 5-hydroxytryptamine 1D receptor activation [1] [14]. The compound blocks elevations of calcitonin gene-related peptide in jugular venous blood during electrical stimulation of the trigeminal ganglion, demonstrating its ability to interrupt neurogenic inflammation at the molecular level [14]. This neuropeptide inhibition extends to other inflammatory mediators, including substance P and vasoactive intestinal peptide, contributing to the comprehensive anti-inflammatory effects of the compound [9].

Research has demonstrated that zolmitriptan exhibits dose-dependent inhibition of trigeminal-evoked extravasation of radiolabeled albumin in the dura mater [7]. This inhibition of neurogenic plasma protein extravasation reflects the compound's ability to act at prejunctional receptors and inhibit trigeminal nerve excitability [7]. The mechanism involves 5-hydroxytryptamine 1D receptor-mediated inhibition of adenylyl cyclase activity, leading to decreased intracellular cyclic adenosine monophosphate levels and subsequent reduction in neuropeptide release [24].

Voltage-Gated Calcium Channel Modulation

Electrophysiological studies have revealed that zolmitriptan inhibits high-voltage activated calcium channels in trigeminal ganglion neurons through 5-hydroxytryptamine 1B/1D receptor activation coupled to Gi/Go protein pathways [22]. The compound demonstrates preferential inhibition of P/Q-type and R-type calcium channels, which are critically involved in neurotransmitter release at synaptic terminals [22]. This calcium channel modulation provides an additional mechanism for reducing neuropeptide release and trigeminal nerve excitability.

Central versus Peripheral Mechanisms of Antimigraine Action

Zolmitriptan demonstrates unique pharmacological properties among triptan compounds through its ability to cross the blood-brain barrier and exert central nervous system effects in addition to its peripheral actions [15] [16]. This dual mechanism of action distinguishes zolmitriptan from compounds such as sumatriptan, which have limited central nervous system penetration.

Blood-Brain Barrier Penetration and Central Distribution

Positron emission tomography studies using carbon-11 labeled zolmitriptan have demonstrated rapid and dose-proportional uptake into the human brain [15]. The compound achieves significant central nervous system concentrations within 5 minutes of administration, reaching approximately 0.5 nanomolar, which exceeds in vitro values required for 5-hydroxytryptamine 1B/1D receptor activation [15]. Brain concentrations continue to increase, reaching approximately 3.5 nanomolar or one-fifth of plasma concentrations after one hour [15].

Action SiteMechanism TypeReceptor DistributionPharmacological EffectBlood-Brain Barrier Penetration Required
Trigeminal nucleus caudalisCentralHigh 5-HT1B/1D densityNeuronal excitability inhibitionYes
Nucleus tractus solitariusCentralHigh 5-HT1B/1D densityVomiting reflex modulationYes
Cervical spinal cord (C1-C2)CentralHigh 5-HT1B/1D densityCervical nociceptive modulationYes
Cranial blood vesselsPeripheralPredominantly 5-HT1BDirect vasoconstrictionNo
Trigeminal ganglionPeripheralMixed 5-HT1B/1DNeuropeptide release inhibitionNo
Dural afferent terminalsPeripheralPredominantly 5-HT1DInflammation suppressionNo

Central Nervous System Receptor Localization

Autoradiographic studies have identified specific binding sites for zolmitriptan within discrete populations of neurons in the trigeminal nucleus caudalis, nucleus tractus solitarius, and dorsal horns of the cervical spinal cord segments C1 and C2 [17]. The density of binding in these regions ranges from 47 to 53 femtomoles per milligram of tissue, indicating substantial receptor populations available for central modulation [17]. These anatomical sites correspond precisely to the central terminals of the trigeminovascular system and associated pain processing pathways.

Central Neuromodulatory Effects

Electrophysiological investigations have provided direct evidence for central neuromodulatory effects of zolmitriptan [14]. The compound inhibits the excitability of neurons in the trigeminal nucleus caudalis following systemic administration, demonstrating functional central nervous system activity [14]. Additionally, immunochemical studies have shown that zolmitriptan significantly reduces expression of the immediate-early gene c-fos in the dorsal horns of the medulla and cervical spinal cord segments C1 and C2 following electrical stimulation of the superior sagittal sinus [7].

The central actions of zolmitriptan extend to the nucleus tractus solitarius, where the compound modulates vomiting reflexes associated with migraine attacks [1]. This central effect on emetic pathways contributes to the compound's ability to address multiple symptoms of migraine beyond headache pain, including nausea and vomiting.

Comparative Central versus Peripheral Efficacy

Research comparing the relative contributions of central and peripheral mechanisms suggests that both components are essential for optimal antimigraine efficacy [1] [14]. The peripheral mechanisms provide rapid vascular effects and inhibition of neurogenic inflammation, while the central mechanisms contribute to sustained modulation of pain processing pathways and associated symptoms [7]. This dual action may account for the consistent clinical efficacy observed with zolmitriptan across diverse patient populations and migraine subtypes.

Pressure Sensitive Adhesive Matrix Selection

The development of zolmitriptan transdermal patches relies heavily on the selection of appropriate pressure sensitive adhesive matrices. Research has demonstrated that DURO-TAK 87-4098 acrylic pressure sensitive adhesive provides superior drug compatibility and permeation characteristics compared to other adhesive systems [1]. This hydroxyl-functional acrylic adhesive exhibits excellent solubility parameters that align closely with zolmitriptan's physicochemical properties, resulting in enhanced drug-polymer interactions and reduced crystallization potential.

The optimization process revealed that acrylic pressure sensitive adhesives offer distinct advantages over silicone-based systems, including resistance to oxidation, compatibility with a wide range of drugs, and ease of processing without requiring stabilizers that could cause skin irritation [1]. Comparative studies between different adhesive matrices showed that DURO-TAK 87-4098 achieved significantly higher flux values compared to DURO-TAK 87-2677 and DURO-TAK 87-2852, with the optimal formulation delivering a cumulative permeation amount of 258.5 ± 26.9 μg/cm² over 24 hours [1] [2].

Drug Loading Optimization and Crystallization Prevention

Critical formulation parameters for drug-in-adhesive patches include drug loading concentration, which directly impacts both permeation efficiency and physical stability. Studies indicate that 4% drug loading represents the optimal concentration for zolmitriptan transdermal patches, providing maximum therapeutic benefit while maintaining matrix stability [1]. Higher drug loading concentrations of 6% resulted in crystallization of zolmitriptan within the adhesive matrix, as confirmed by microscopic examination showing crystal formation after one week of storage at room temperature [1].

The crystallization phenomenon occurs when drug concentration exceeds the saturation solubility in the adhesive matrix, particularly during solvent evaporation processes. According to Fick's First Law, drug permeation across the skin is proportional to the dissolved drug concentration in the patches, with crystalline phases remaining inactive for permeation [1]. Therefore, maintaining drug concentration below the saturation threshold is essential for consistent drug delivery performance.

Permeation Enhancement Strategies

Azone (1-dodecylazacycloheptan-2-one) at 10% concentration has been identified as the optimal permeation enhancer for zolmitriptan transdermal delivery [1] [3]. This chemical enhancer significantly increases drug flux through the skin by temporarily disrupting the stratum corneum barrier function without causing permanent damage to the skin structure. The mechanism involves intercalation between lipid bilayers in the stratum corneum, creating transient pathways for drug permeation.

The combination of 4% zolmitriptan, 10% Azone, and DURO-TAK 87-4098 adhesive achieved an absolute bioavailability of approximately 63%, with drug detection in plasma occurring within 15 minutes of patch application [1] [2]. This rapid onset, combined with sustained drug release, provides therapeutic advantages over conventional oral formulations that suffer from hepatic first-pass metabolism and delayed absorption during migraine episodes.

Niosomal Transdermal Patch Integration

Advanced transdermal systems incorporate niosomal technology to enhance drug delivery performance. Niosomal transdermal patches utilizing Span 60 and cholesterol in optimal ratios demonstrate superior drug entrapment efficiency and controlled release characteristics [4]. The optimized niosomal formulation achieved particle sizes of 133.1 nm, entrapment efficiency of 88.7%, and zeta potential of -80.6 mV, indicating excellent colloidal stability [4].

The niosomal approach offers advantages including protection of drug from degradation, controlled release kinetics, and enhanced skin penetration. Fourier Transform Infrared Spectroscopy analysis confirmed the absence of drug-excipient interactions, with characteristic peaks maintained throughout the formulation process [4]. The biphasic release pattern observed with niosomal patches provides rapid initial drug release followed by sustained delivery over 48 hours, making them suitable for migraine management requiring both immediate relief and prophylactic effects [4].

Nanoparticle-Based Nasal Spray Delivery and Blood-Brain Barrier Penetration

Bilosomal Nanocarrier Systems

Bilosomes represent a significant advancement in nasal drug delivery technology, incorporating bile salts into niosomal structures to enhance drug stability and permeation characteristics [5]. The optimal bilosomal formulation for zolmitriptan consists of sodium deoxycholate (5 mg) with a cholesterol/Span 40 mixture at 255 mg and 1:7.7 molar ratio [5]. This formulation achieved enhanced brain bioavailability of 1176.98% compared to 835.77% for bilosomal dispersion alone, demonstrating the synergistic effect of mucoadhesive gel incorporation [5].

The mechanism of enhanced brain targeting involves direct nose-to-brain transport through olfactory and trigeminal nerve pathways, bypassing the blood-brain barrier and systemic circulation [5]. Bile salts in the bilosomal structure act as edge activators, reducing surface tension and creating deformable vesicles with enhanced tissue penetration capabilities [5]. The incorporation of bilosomes into poloxamer 407 and hydroxypropyl methylcellulose mucoadhesive gel systems extends nasal mucociliary transit time to 22.36 minutes, significantly improving drug residence time and absorption [5].

Solid Lipid Nanoparticles for Brain Targeting

Solid Lipid Nanoparticles (SLNs) formulated with stearic acid, cholesterol, and lecithin demonstrate exceptional brain targeting capabilities when administered intranasally [6] [7] [8]. The optimal SLN formulation achieved particle sizes ranging from 110-200 nm with entrapment efficiency of 84.17 ± 12.24% and zeta potential of -24.83 ± 3.03 mV, indicating good colloidal stability [7].

The brain targeting mechanism involves transport through the olfactory pathway, where nanoparticles travel from the nasal cavity to brain tissue via endocytosis or pinocytosis processes [6] [8]. Small particle size enables SLNs to penetrate through narrow openings in olfactory neurons, achieving direct drug delivery to the brain with 90% targeting potential compared to conventional oral tablets [6] [8]. In vivo studies in male Wistar rats demonstrated significant pharmacokinetic improvements, including Area Under Curve (AUC) of 37.05 ± 2.45 ng/mL, Cmax of 42.08 ± 1.32 ng/mL, and Tmax of 30 minutes [7].

Nanostructured Lipid Carriers and Sustained Release

Nanostructured Lipid Carriers (NLCs) represent the next generation of lipid-based nanocarriers, offering improved drug loading capacity and reduced drug expulsion during storage [9]. These systems utilize a combination of solid and liquid lipids to create an imperfect crystalline matrix that accommodates higher drug loads while maintaining stability [9]. The optimized NLC formulation for zolmitriptan achieved particle size of 189 nm with 83.9% drug release over 24 hours [10].

The enhanced performance of NLCs derives from their ability to incorporate larger amounts of drug in the lipid matrix while preventing drug crystallization. The polydispersity index (PDI) values typically remain below 0.3 for intranasal formulations, ensuring uniform drug distribution and predictable release kinetics [9]. Surface modification with polyethylene glycol (PEG) molecules enhances colloidal stability and provides stealth properties that reduce clearance by the reticuloendothelial system [9].

Chitosan Nanoparticles and Mucoadhesive Enhancement

Chitosan nanoparticles offer unique advantages for nasal drug delivery due to their inherent mucoadhesive properties and ability to open tight junctions between epithelial cells [11]. The positively charged chitosan interacts electrostatically with negatively charged mucin residues, prolonging residence time in the nasal cavity and enhancing drug absorption [11]. Particle sizes typically range from 150-250 nm with entrapment efficiencies of 75-85% [11].

The mucoadhesive mechanism involves hydrogen bonding and electrostatic interactions between chitosan amino groups and mucin carboxyl groups [11]. This interaction not only extends nasal residence time but also promotes paracellular drug transport through tight junction opening [11]. Studies demonstrate that chitosan nanoparticles achieve 3-fold improvement in brain bioavailability compared to drug solutions, with sustained drug levels maintained for 2-4 hours [11].

Drug-in-Adhesive Matrix Optimization for Sustained Release

Polymer Matrix Selection and Compatibility

The selection of appropriate polymer matrices for drug-in-adhesive systems requires careful consideration of drug solubility parameters, adhesive properties, and release kinetics. Acrylic pressure sensitive adhesives demonstrate superior compatibility with zolmitriptan compared to silicone-based systems due to closer solubility parameter matching [12] [13]. The Hildebrand solubility parameter approach provides a predictive tool for assessing drug-polymer compatibility, with smaller differences indicating better solubility and reduced crystallization risk [13].

DURO-TAK 87-4098 exhibits optimal viscoelastic properties for transdermal application, with elastic modulus values within the acceptable range for skin compatibility [13]. The Chu criteria for pressure sensitive adhesives indicate that optimal performance requires balanced viscoelastic properties that maintain adhesion without compromising skin comfort [13]. Drug loading affects these properties, with dissolved drug acting as a softening agent while suspended drug particles increase elastic modulus [13].

Sustained Release Kinetics and Mechanism

The drug release mechanism from drug-in-adhesive matrices follows complex kinetics involving both diffusion and erosion processes. Korsmeyer-Peppas model analysis reveals that zolmitriptan release follows anomalous transport (n = 0.5-1.0), indicating a combination of Fickian diffusion and Case-II transport [14]. This behavior results from the interplay between drug dissolution, polymer swelling, and matrix erosion [14].

Zero-order release kinetics can be achieved through careful optimization of polymer concentration and drug loading, providing constant drug delivery rates suitable for chronic migraine management [15]. The Higuchi model describes drug release from matrix systems where diffusion is the rate-limiting step, particularly relevant for hydrophilic polymer matrices [16]. Studies show that hydroxypropyl methylcellulose (HPMC) concentration inversely correlates with drug release rate, enabling precise control of release profiles [15].

Mucoadhesive Gel Integration for Nasal Delivery

The incorporation of thermosensitive mucoadhesive gels enhances the performance of drug-in-adhesive systems for nasal delivery. Poloxamer 407 at concentrations of 16-22% provides optimal gelation temperature of 32-34°C, matching nasal mucosal temperature for effective in situ gel formation [17] [18] [19]. The sol-gel transition occurs rapidly upon contact with nasal mucosa, transforming the low-viscosity solution into a viscous gel that resists mucociliary clearance [20] [10].

Hydroxypropyl methylcellulose (HPMC) at 0.1-3.0% concentration enhances mucoadhesive properties and extends nasal residence time [17]. The combination of Poloxamer 407 and HPMC creates synergistic effects, with HPMC lowering the gelation temperature of Poloxamer 407 while improving gel strength and mucoadhesive properties [17]. Chitosan incorporation at 0.5-1.0% concentration provides additional mucoadhesive strength of 1250 ± 35 dyne/cm² and antimicrobial properties [18].

Advanced Characterization and Quality Control

Comprehensive characterization of drug-in-adhesive matrices requires rheological analysis to determine viscoelastic properties, texture analysis for mechanical strength assessment, and dynamic light scattering for particle size distribution [17]. Gel strength measurement involves determining the time required for a standard weight to penetrate a specific distance through the gel, providing quantitative assessment of gel consistency [18] [21].

Mucoadhesive strength testing utilizes modified balance techniques with biological tissues to measure detachment force, expressed as force per unit area (dyne/cm²) [21]. Sprayability testing ensures consistent actuation volumes of 0.05-0.1 mL with uniform spray patterns for nasal administration [18]. Stability studies under accelerated conditions (40°C/75% relative humidity) for 3 months confirm formulation integrity and drug content uniformity [18].

Physical Description

Solid

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

287.16337692 g/mol

Monoisotopic Mass

287.16337692 g/mol

Heavy Atom Count

21

LogP

1.792
1.6

Appearance

Solid powder

Melting Point

136

UNII

2FS66TH3YW

GHS Hazard Statements

Aggregated GHS information provided by 18 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (94.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (16.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H371 (50%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Zolmitriptan is indicated for the acute treatment of migraine with or without auras in patients aged 18 and over.
FDA Label

Livertox Summary

The triptans are a group of serotonin receptor agonists that are useful in the therapy of vascular headaches and migraine. The triptans are generally used in low doses for a limited period of time and have not been associated with serum enzyme elevations, but some have been implicated in rare instances of clinically apparent, acute cholestatic hepatitis.

Drug Classes

Migraine Headache Agents

Pharmacology

Zolmitriptan, like other triptans, is a serotonin (5-hydroxytryptamine; 5-HT) receptor agonist, with enhanced specificity for the 5-HT1B and 5-HT1D receptor subtypes. It is through the downstream effects of 5-HT1B/1D activation that triptans are proposed to provide acute relief of migraines.[L12978,A462,A193791] Zolmitriptan is also a vasoconstrictor,[A193803] leading to possible adverse cardiovascular effects such as myocardial ischemia/infarction, arrhythmias, cerebral and subarachnoid hemorrhage, stroke, gastrointestinal ischemia, and peripheral vasospastic reactions. In addition, chest/throat/neck/jaw pain, tightness, and/or pressure has been reported, along with the possibility of medication overuse headaches and serotonin syndrome. Patients with phenylketonuria should be advised that ZOMIG-ZMT contains phenylalanine.[L12978]
Zolmitriptan is a member of the triptan class of agents with anti-migraine properties. Zolmitriptan selectively binds to and activates serotonin (5-HT) 1B receptors expressed in intracranial arteries and 5-HT 1D receptors located on peripheral trigeminal sensory nerve terminals in the meninges and central terminals in brainstem sensory nuclei. Receptor binding results in constriction of cranial vessels, reduction of vessel pulsation and inhibition of nociceptive transmission, thereby providing relief of migraine headaches. Zolmitriptan may also relieve migraine headaches by inhibition of pro-inflammatory neuropeptide release.

MeSH Pharmacological Classification

Serotonin 5-HT1 Receptor Agonists

ATC Code

N - Nervous system
N02 - Analgesics
N02C - Antimigraine preparations
N02CC - Selective serotonin (5ht1) agonists
N02CC03 - Zolmitriptan

Mechanism of Action

Migraines are complex physiological events characterized by unilateral throbbing headaches combined with photophobia and other aversions to sensory input. Migraine attacks are generally divided into phases: the premonitory phase, which typically involves irritability, fatigue, yawning, and stiff neck; the headache phase, which lasts for between four and 72 hours; and the postdrome phase, which lasts for up to a day following resolution of pain and whose symptoms are similar to those of the premonitory phase. In addition, neurological deficits, collectively termed migraine aura, may precede the headache phase. The underlying pathophysiology of migraines is a matter of active research but involves both neurological and vascular components. The head pain associated with migraine is thought to be a consequence of activation of the nociceptive nerves comprising the trigeminocervical complex (TCC). Terminals of nociceptive nerves that innervate the dura matter release vasoactive peptides, such as calcitonin gene-related peptide (CGRP), resulting in cranial vasodilation. Finally, when present, migraine aura appears to correlate with a transient wave(s) of cortical depolarization, termed cortical spreading depression (CSD). Triptans, including zolmitriptan, are proposed to act in three ways. The main mechanism is through modulation of nociceptive nerve signalling in the central nervous system through 5-HT1B/1D receptors throughout the TCC and associated areas of the brain. In addition, triptans can enhance vasoconstriction, both through direct 5-HT1B-mediated dilation of cranial blood vessels, as well as through 5-HT1D-mediated suppression of CGRP release. Although triptans are classically described solely in terms of their effects on 5-HT1B/1D receptors, they also act as 5-HT1F agonists as well. This 5-HT subtype is also found throughout the TCC, but is not present appreciably in cerebral vasculature; the significance of triptan-mediated 5-HT1F activation is currently not well described. Additionally, CSD that initiates in the ipsilateral parietal region may exert its effects in a manner that relies on 5-HT1B/1D receptor activation, suggesting that triptans may have some effect on CSD-mediated symptoms.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR1D [HSA:3352] [KO:K04153]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

139264-17-8

Absorption Distribution and Excretion

Zolmitriptan tablets have a mean absolute oral bioavailability of approximately 40%, with food having no effect on the rate or extent of absorption. The dosing kinetics are linear over a range of 2.5 to 50 mg with 75% of the eventual Cmax being attained within 1 hour of dosing. The median Tmax for the tablet form is 1.5 hours, while for the orally disintegrating tablet form, it is 3 hours. The AUC across studies was in the range of 84.4-173.8 ng/mL*h while the Cmax was between 16 and 25.2 ng/mL. Zolmitriptan administered as a nasal spray is detected in the plasma within 2-5 minutes, compared to 10-15 minutes for the tablet form; the faster kinetics likely reflect fast absorption across the nasal mucosa. The bioavailability compared to the tablet is 102%, and plasma zolmitriptan concentration is maintained for 4-6 hours after intranasal delivery. The active N-desmethyl metabolite of zolmitriptan has a mean plasma concentration that is roughly two-thirds of zolmitriptan, regardless of dosage route or concentration.
Zolmitriptan is primarily excreted in urine (approximately 65%) and feces (approximately 30%). Within urine, the most common form is the indole acetic acid metabolite (31%), followed by the N-oxide (7%), and N-desmethyl (4%) metabolites; the majority of zolmitriptan recovered in feces remains unchanged.
Zolmitriptan has a volume of distribution between 7 and 8.4 L/kg.
Zolmitriptan has a clearance of 31.5 mL/min/kg for oral tablets and 25.9 mL/min/kg for nasal administration; one-sixth of the clearance is renal.

Metabolism Metabolites

Zolmitriptan is metabolized in the liver, and studies using cytochrome P450 inhibitors like [cimetidine] suggest that it is likely metabolized by CYP1A2, as well as by monoamine oxidase (MAO). Zolmitriptan metabolism results in three major metabolites: an active N-desmethyl metabolite (183C91) as well as inactive N-oxide (1652W92) and indole acetic acid (2161W92) metabolites.
Zolmitriptan has known human metabolites that include Zolmitriptan N-oxide and N-Desmethylzolmitriptan.
Hepatic. There have been three metabolites identified: indole acetic acid, N -oxide, and N-desmethyl metabolites. However, the N-desmethyl is the only active metabolite. Half Life: The mean elimination half-life of zolmitriptan and of the active N-desmethyl metabolite is 3 hours.

Wikipedia

Zolmitriptan
Doxepin

Biological Half Life

Zolmitriptan has a mean elimination half-life of approximately three hours following oral or nasal administration. Its active N-desmethyl metabolite has a slightly longer (approximately 3.5 hours) half-life.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023
Martin GR: Pre-clinical pharmacology of zolmitriptan (Zomig; formerly 311C90), a centrally and peripherally acting 5HT1B/1D agonist for migraine. Cephalalgia. 1997 Oct;17 Suppl 18:4-14. [PMID:9399012]
Rubio-Beltran E, Labastida-Ramirez A, Villalon CM, MaassenVanDenBrink A: Is selective 5-HT1F receptor agonism an entity apart from that of the triptans in antimigraine therapy? Pharmacol Ther. 2018 Jun;186:88-97. doi: 10.1016/j.pharmthera.2018.01.005. Epub 2018 Jan 17. [PMID:29352859]
Goadsby PJ, Holland PR, Martins-Oliveira M, Hoffmann J, Schankin C, Akerman S: Pathophysiology of Migraine: A Disorder of Sensory Processing. Physiol Rev. 2017 Apr;97(2):553-622. doi: 10.1152/physrev.00034.2015. [PMID:28179394]
Becker WJ: Acute Migraine Treatment in Adults. Headache. 2015 Jun;55(6):778-93. doi: 10.1111/head.12550. Epub 2015 Apr 15. [PMID:25877672]
Feniuk W, Humphrey PP, Perren MJ, Connor HE, Whalley ET: Rationale for the use of 5-HT1-like agonists in the treatment of migraine. J Neurol. 1991;238 Suppl 1:S57-61. doi: 10.1007/bf01642908. [PMID:1646289]
Qubty W, Patniyot I: Migraine Pathophysiology. Pediatr Neurol. 2020 Feb 4. pii: S0887-8994(20)30048-5. doi: 10.1016/j.pediatrneurol.2019.12.014. [PMID:32192818]
Supronsinchai W, Hoffmans J, Akermann S, Goadsby PJ: KCl-induced repetitive cortical spreading depression inhibits trigeminal neuronal firing mediated by 5-HT1B/1D and opioid receptor J Headache Pain. 2013 Feb 21;14(Suppl 1):P69.
Longmore J, Shaw D, Smith D, Hopkins R, McAllister G, Pickard JD, Sirinathsinghji DJ, Butler AJ, Hill RG: Differential distribution of 5HT1D- and 5HT1B-immunoreactivity within the human trigemino-cerebrovascular system: implications for the discovery of new antimigraine drugs. Cephalalgia. 1997 Dec;17(8):833-42. doi: 10.1046/j.1468-2982.1997.1708833.x. [PMID:9453271]
Dixon R, Warrander A: The clinical pharmacokinetics of zolmitriptan. Cephalalgia. 1997 Oct;17 Suppl 18:15-20. doi: 10.1177/0333102497017S1803. [PMID:9399013]
Tepper SJ, Chen S, Reidenbach F, Rapoport AM: Intranasal zolmitriptan for the treatment of acute migraine. Headache. 2013 Sep;53 Suppl 2:62-71. doi: 10.1111/head.12181. [PMID:24024604]
Dixon R, French S, Kemp J, Sellers M, Yates R: The metabolism of zolmitriptan: effects of an inducer and an inhibitor of cytochrome p450 on its pharmacokinetics in healthy volunteers. Clin Drug Investig. 1998;15(6):515-22. [PMID:18370509]
Seaber E, On N, Dixon RM, Gibbens M, Leavens WJ, Liptrot J, Chittick G, Posner J, Rolan PE, Pack RW: The absolute bioavailability and metabolic disposition of the novel antimigraine compound zolmitriptan (311C90). Br J Clin Pharmacol. 1997 Jun;43(6):579-87. doi: 10.1046/j.1365-2125.1997.00614.x. [PMID:9205817]
Wild MJ, McKillop D, Butters CJ: Determination of the human cytochrome P450 isoforms involved in the metabolism of zolmitriptan. Xenobiotica. 1999 Aug;29(8):847-57. [PMID:10553725]
FDA Approved Drug Products: ZOMIG/ZOMIG-ZMT (zolmitriptan) oral tablets and nasal spray

Explore Compound Types